
Bosentan hydrate
概要
説明
ボスエンタン水和物は、スルホンアミド系化合物であり、二重エンドセリン受容体拮抗薬として機能します。 これは主に、エンドセリン分子の作用を阻害することにより、肺動脈性高血圧の治療に使用されます。エンドセリン分子は、血管の収縮を促進し、高血圧を引き起こします 。 ボスエンタン水和物は、アクテリオン・ファーマシューティカルズによってトラクリーという商品名で販売されています .
準備方法
合成経路および反応条件
ボスエンタン水和物は、4-tert-ブチルベンゼンスルホンアミドとさまざまな試薬との反応を含む、複数段階のプロセスによって合成できます。合成は通常、次の手順を含みます。
ビピリミジンコアの形成: この手順では、2-クロロピリミジンを2-ヒドロキシエトキシ-5-メトキシフェノールと反応させて、ビピリミジンコアを形成します。
スルホンアミドの形成: 次に、ビピリミジンコアを4-tert-ブチルベンゼンスルホニルクロリドと反応させて、スルホンアミドを形成します。
工業生産方法
ボスエンタン水和物の工業生産は、同様の合成経路を含みますが、より大規模で行われます。 プロセスは、より高い収率と純度のために最適化され、多くの場合、高性能液体クロマトグラフィー(HPLC)などの高度な技術が精製に使用されます .
化学反応の分析
Electrochemical Oxidation
Bosentan undergoes irreversible oxidation in nonaqueous media. Key parameters from cyclic voltammetry studies include:
This oxidation process is critical for developing voltammetric quantification methods, with linear sweep voltammetry (LSV) showing a detection limit of 0.12 μg/mL .
Substitution Reactions Leading to Dimer Formation
During industrial synthesis, bosentan hydrate forms a dimer impurity (N,N'-(ethane-1,2-diylbis{oxy[5-(2-methoxyphenoxy)-2,2'-bipyrimidine-6,4-diyl]})bis(4-tert-butylbenzenesulfonamide)) via nucleophilic substitution:
Reaction Parameter | Optimized Condition |
---|---|
Reactants | Bosentan + 4-(1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-benzenesulfonamide |
Base | Sodium tert-butoxide |
Solvent | Dimethylformamide (DMF) |
Temperature | 25°C |
Reaction time | 60–90 hours |
Yield improvement | 15–20% increase over previous methods |
This side reaction occurs during final synthesis steps and was mitigated by replacing hazardous sodium metal with sodium tert-butoxide, enhancing process safety .
Metabolic Transformations
While primarily pharmacological, bosentan’s hepatic metabolism involves chemical oxidation mediated by cytochrome P450 enzymes:
Enzyme | Metabolic Pathway | Active Metabolite |
---|---|---|
CYP2C9 | Hydroxylation of pyrimidine ring | Ro 48-5033 (10–20% activity) |
CYP3A4 | N-dealkylation | Ro 64-1056 |
CYP2C19 | Secondary oxidation pathways | Ro 47-8634 |
These metabolites contribute approximately 30% to total pharmacological activity .
Stability Under Processing Conditions
Mechanical stress induces physical transformations rather than chemical reactions:
- Cryomilling : Generates amorphous bosentan without chemical degradation
- Spray drying : Maintains chemical integrity up to 180°C
- Dehydration : Reversible water loss occurs at 120°C without structural decomposition
This reactivity profile informs pharmaceutical manufacturing and analytical method development for this compound. The compound’s stability under thermal and mechanical stress enables diverse formulation strategies while requiring strict control of electrochemical conditions during quantification.
科学的研究の応用
Clinical Applications
1. Treatment of Pulmonary Arterial Hypertension (PAH)
Bosentan is primarily indicated for the treatment of PAH, where it functions by antagonizing endothelin-1 at both endothelin-A (ET-A) and endothelin-B (ET-B) receptors. This action leads to vasodilation and a reduction in pulmonary vascular resistance, improving exercise capacity and quality of life in patients with PAH .
2. Other Conditions
Research indicates that bosentan may also be effective in treating conditions such as:
- Eisenmenger Syndrome : A complication of congenital heart defects leading to PAH.
- Persistent Pulmonary Hypertension of the Newborn (PPHN) : Clinical trials have explored bosentan's role in managing this condition .
Formulation Advancements
1. Orodispersible Tablets
Recent studies have focused on improving the oral bioavailability of bosentan through innovative formulations such as orodispersible tablets. These formulations utilize excipients like xylitol and menthol to enhance dissolution rates, making the drug more accessible for elderly and pediatric patients . The findings showed significant improvements in dissolution characteristics compared to traditional tablets.
2. Dry Powder Inhalers (DPIs)
Bosentan hydrate microparticles have been developed for use in dry powder inhalers via spray drying techniques. This method allows for better aerosol dispersion and improved bioavailability, particularly beneficial for patients with respiratory conditions . The physicochemical properties of these microparticles were characterized using various analytical techniques, confirming their potential for effective pulmonary delivery.
Case Studies and Research Findings
1. Health-Related Quality of Life (HRQL) Improvement
A longitudinal study evaluated the impact of bosentan on HRQL and dyspnoea in patients with idiopathic pulmonary fibrosis. Results indicated a statistically significant improvement in dyspnoea scores among those treated with bosentan compared to placebo . This underscores the compound's broader applicability beyond PAH.
2. Stability Studies
Research assessing the stability of compounded oral suspensions of bosentan revealed that a 6.25 mg/mL suspension maintained physical and chemical stability for up to one month under controlled conditions. This finding is crucial for ensuring the reliability of compounded formulations in clinical settings .
Comparative Data Table
作用機序
ボスエンタン水和物は、エンドセリン-Aおよびエンドセリン-B受容体においてエンドセリン-1を競合的に拮抗することによって作用を発揮します。エンドセリン-1は強力な血管収縮剤であり、これらの受容体への結合は肺血管の収縮を引き起こします。 ボスエンタン水和物は、この結合を阻害することにより、肺血管を弛緩させ、拡張させて、肺の血圧を低下させます .
類似化合物の比較
類似化合物
アムブリセンタン: 肺動脈性高血圧の治療に使用される別のエンドセリン受容体拮抗薬。
マシテンタン: 同様の作用機序を持つ二重エンドセリン受容体拮抗薬。
シタキセンタン: 選択的エンドセリン-A受容体拮抗薬
独自性
ボスエンタン水和物は、エンドセリン-Aおよびエンドセリン-B受容体の両方に対する二重拮抗作用が特徴であり、他の類似化合物では、一種類の受容体のみを選択的に標的とする場合があります。 この二重作用により、ボスエンタン水和物は肺動脈性高血圧の治療に特に有効です .
類似化合物との比較
Similar Compounds
Ambrisentan: Another endothelin receptor antagonist used to treat pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with a similar mechanism of action.
Uniqueness
Bosentan Hydrate is unique in its dual antagonistic action on both endothelin-A and endothelin-B receptors, whereas some similar compounds may selectively target only one type of receptor. This dual action makes this compound particularly effective in treating pulmonary arterial hypertension .
生物活性
Bosentan hydrate is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). It functions by blocking the effects of endothelin-1 (ET-1), a potent vasoconstrictor that contributes to vascular remodeling and increased pulmonary artery pressure. This article delves into the biological activity of this compound, examining its pharmacodynamics, mechanisms of action, pharmacokinetics, and relevant case studies.
Bosentan selectively antagonizes both endothelin receptor types, ET and ET, which are involved in the pathophysiology of PAH. Elevated levels of ET-1 in patients with PAH lead to vasoconstriction and proliferation of vascular smooth muscle cells. By inhibiting these receptors, bosentan reduces vascular resistance and improves blood flow.
- Affinity : Bosentan exhibits a higher affinity for ET receptors compared to ET receptors, which plays a crucial role in its therapeutic effects in PAH management .
- Oxidative Stress Reduction : Studies indicate that bosentan treatment reduces oxidative stress markers associated with PAH, thereby preserving endothelial function .
Pharmacokinetics
The pharmacokinetic profile of bosentan is characterized by high protein binding (>98%), primarily to albumin. It is well-absorbed after oral administration, with a bioavailability of approximately 45-50%. The peak plasma concentration occurs within 3-5 hours post-administration .
Parameter | Value |
---|---|
Bioavailability | 45-50% |
Peak Plasma Concentration | 3-5 hours |
Half-life | ~5 hours |
Volume of Distribution | 18 L |
Protein Binding | >98% (mainly albumin) |
Study on Pulmonary Hypertension
A significant study explored the effects of bosentan on rats with occlusive-angioproliferative pulmonary hypertension induced by SU5416. The treatment with bosentan (250 mg/kg/day) demonstrated:
- Reduced Right Ventricular Pressure : Prevented increases in right ventricular peak systolic pressure (RVPSP).
- Decreased Oxidative Stress : Marked reduction in oxidative stress markers and protein nitration.
- Inhibition of Vascular Cell Proliferation : Attenuated pulmonary vascular cell proliferation, suggesting its protective role against disease progression .
Pediatric Population Study
In a clinical assessment involving pediatric patients with PAH, pharmacokinetic parameters were evaluated after administering bosentan at doses of 2 mg/kg and 4 mg/kg:
Treatment Dose (mg/kg) | AUC (ng.h/ml) | Cmax (ng/ml) | Tmax (h) |
---|---|---|---|
2 | 4364 ± 2909 | 733 ± 482 | 3.1 ± 2.4 |
4 | 3869 ± 2236 | 761 ± 518 | 3.0 ± 1.8 |
The results indicated no significant increase in exposure when the dose was doubled, highlighting the drug's pharmacokinetic consistency across different age groups .
特性
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O6S.H2O/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3,(H,30,31,32);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTRWVVIEPWAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873178 | |
Record name | Bosentan hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157212-55-0 | |
Record name | Bosentan monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157212-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bosentan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157212550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bosentan hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)(2,2'-bipyrimidin)-4-yl)benzenesulfonamide monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzene-1-sulfonamide Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q326023R30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。